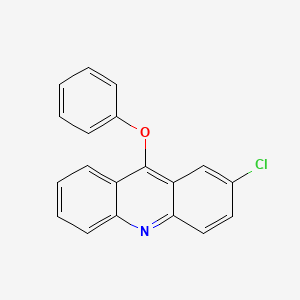
2-Chloro-9-phenoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-phenoxyacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications .
Méthodes De Préparation
The synthesis of 2-Chloro-9-phenoxyacridine typically involves the reaction of 9-chloroacridine with phenol. One common method involves heating 9-chloroacridine with phenol in the presence of ammonium carbonate at elevated temperatures . This reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-9-phenoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-9-phenoxyacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-phenoxyacridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
2-Chloro-9-phenoxyacridine can be compared to other acridine derivatives such as:
9-Aminoacridine: Known for its antimicrobial properties.
Amsacrine: An anticancer agent that also intercalates into DNA.
Triazoloacridone: Another derivative with potential anticancer activity.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
61981-62-2 |
|---|---|
Formule moléculaire |
C19H12ClNO |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-chloro-9-phenoxyacridine |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22-14-6-2-1-3-7-14)15-8-4-5-9-17(15)21-18/h1-12H |
Clé InChI |
OUQOLFIGVPTKMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


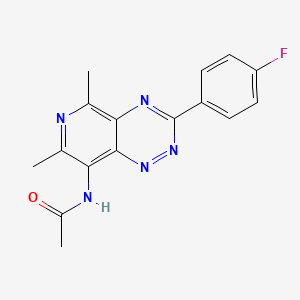
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
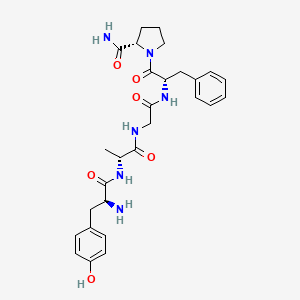
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
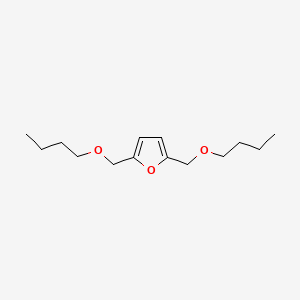
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
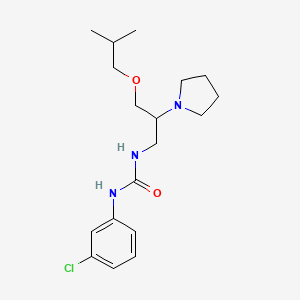
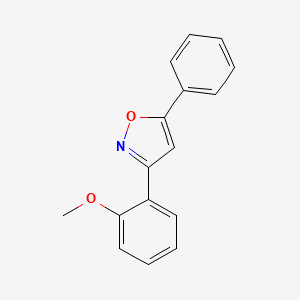
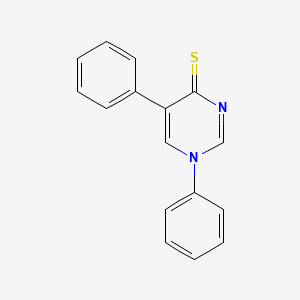
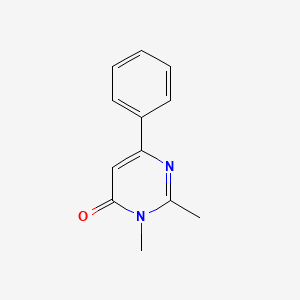

![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)

